Methyl 4-bromoquinoline-7-carboxylate
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Overview
Description
Methyl 4-bromoquinoline-7-carboxylate is a chemical compound belonging to the quinoline family, which is known for its diverse biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromoquinoline-7-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the reaction of 4-bromoquinoline with methyl chloroformate under basic conditions to yield this compound . Another approach involves the use of microwave irradiation to promote the reaction, which can enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Techniques such as solvent-free reactions, the use of recyclable catalysts, and microwave-assisted synthesis are commonly used to achieve efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromoquinoline-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced to form different derivatives, which can be useful in further functionalization.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and pharmacological activities .
Scientific Research Applications
Methyl 4-bromoquinoline-7-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-bromoquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 7-bromoquinoline-4-carboxylate: Similar in structure but with different substitution patterns, leading to variations in biological activity.
4-bromoquinoline-6-carboxylate: Another quinoline derivative with distinct properties and applications.
Uniqueness
Methyl 4-bromoquinoline-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
methyl 4-bromoquinoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)7-2-3-8-9(12)4-5-13-10(8)6-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFJUUKVLPYPLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC=CC(=C2C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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